REACTION_CXSMILES
|
[CH:1]1([C:4]2[C:13]([CH:14]=O)=[C:12]([C:16]3[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)[CH2:3][CH2:2]1.[C:23](#[N:25])[CH3:24].C[O-].[Na+].Cl>C1(C)C=CC=CC=1.O1CCCC1>[CH:1]1([C:4]2[C:13]([CH:14]=[CH:24][C:23]#[N:25])=[C:12]([C:16]3[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)[CH2:3][CH2:2]1 |f:2.3|
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Name
|
|
Quantity
|
1.74 g
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Type
|
reactant
|
Smiles
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C1(CC1)C1=NC2=CC=CC=C2C(=C1C=O)C1=CC=C(C=C1)F
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Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
sodium methoxide
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
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C[O-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask similar to that of Example 6 were placed under argon atmosphere
|
Type
|
CUSTOM
|
Details
|
The content was reacted at 52° C. for 4.5 hours
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Duration
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4.5 h
|
Type
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TEMPERATURE
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Details
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The resulting mixture was chilled in an ice bath
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Type
|
ADDITION
|
Details
|
To the chilled mixture were slowly added
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Type
|
WASH
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Details
|
After washing with two portions of saturated aqueous sodium chloride solution (10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic portion was dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
The organic portion was then filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NC2=CC=CC=C2C(=C1C=CC#N)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.64 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |